7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a useful research compound. Its molecular formula is C13H13BrN4 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Azoles Synthesis and Derivatives
Research in azole chemistry, including the synthesis of thieno-extended purines, highlights the versatility of bromoimidazole derivatives in synthesizing novel heterocyclic compounds. These processes involve nucleophilic displacement reactions and lithiation, demonstrating the role of such compounds in expanding the structural diversity of azoles (Hawkins et al., 1995).
Hydrodehalogenation and Carbonitrile Synthesis
The hydrodehalogenation of dihaloisothiazole-carbonitriles to produce haloisothiazole-carbonitriles showcases the potential for selective synthesis techniques in modifying halogenated compounds. This method involves the use of metal dust and formic acid, indicating the compound's utility in precise synthetic modifications (Ioannidou & Koutentis, 2011).
Cyclohexene Derivatives
The preparation of 3-oxocyclohex-1-ene-1-carbonitrile from cyclohex-2-enone through a series of reactions, including bromination and cyanation, outlines the synthesis pathways for obtaining functionalized cyclohexene derivatives. This research demonstrates the broader utility of bromo- and cyano- substitution reactions in organic synthesis (Lujan-Montelongo & Fleming, 2014).
Imidazole Reactions with Cyanogen Bromide
Investigations into the reactions of imidazoles with cyanogen bromide reveal the complexity of interactions between brominated compounds and nitrogen-containing heterocycles. These studies provide insight into the selective cyanation and bromination of imidazole derivatives, which could be analogous to reactions involving similar bromo-benzotriazole structures (McCallum et al., 1999).
Heterocyclic Compound Synthesis
The synthesis of [1,2,4]triazolo[3,4-b][1,3]benzothiazole derivatives from triazole-thiols and bromo-nitrophthalonitrile highlights a complex reaction pathway that could potentially be related to or inspired by the synthesis or functionalization of "7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile." Such research underscores the role of brominated intermediates in constructing diverse heterocyclic architectures (Abramov et al., 2005).
Properties
IUPAC Name |
7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQDZIXKOIQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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